molecular formula C22H16F2N4O2 B14119729 (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea

Cat. No.: B14119729
M. Wt: 406.4 g/mol
InChI Key: LUYYRPKUVOSHPG-UHFFFAOYSA-N
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Description

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone intermediate with 4-fluorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Fluorinated Ureas: Urea derivatives with fluorine atoms in different positions.

Uniqueness

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea is unique due to its specific combination of a quinazolinone core and fluorinated substituents, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C22H16F2N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C22H16F2N4O2/c23-15-7-5-14(6-8-15)13-28-20(18-3-1-2-4-19(18)26-22(28)30)27-21(29)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H2,25,27,29)

InChI Key

LUYYRPKUVOSHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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